molecular formula C7H5F3O B1323226 1-(Difluoromethoxy)-4-fluorobenzene CAS No. 34888-09-0

1-(Difluoromethoxy)-4-fluorobenzene

Cat. No.: B1323226
CAS No.: 34888-09-0
M. Wt: 162.11 g/mol
InChI Key: YCHCTKYETOOKMH-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-fluorobenzene is an organic compound characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-4-fluorobenzene typically involves the introduction of the difluoromethoxy group onto a fluorobenzene ring. One common method is the reaction of 4-fluorophenol with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl ether and a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide can facilitate this transformation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoquinones .

Scientific Research Applications

1-(Difluoromethoxy)-4-fluorobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-4-fluorobenzene exerts its effects is largely dependent on its interaction with molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, thereby affecting biological pathways .

Comparison with Similar Compounds

    1-(Trifluoromethoxy)-4-fluorobenzene: Similar structure but with a trifluoromethoxy group, leading to different electronic and steric properties.

    4-Fluoroanisole: Contains a methoxy group instead of a difluoromethoxy group, resulting in different reactivity and applications.

Uniqueness: 1-(Difluoromethoxy)-4-fluorobenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound in the synthesis of specialized organic molecules and in the development of new materials .

Properties

IUPAC Name

1-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHCTKYETOOKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634814
Record name 1-(Difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34888-09-0
Record name 1-(Difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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